molecular formula C11H9F3N4OS2 B2385214 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 763125-98-0

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2385214
CAS No.: 763125-98-0
M. Wt: 334.34
InChI Key: YYDWIRIIKMIGRM-UHFFFAOYSA-N
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Description

. This compound features a thiadiazole ring, which is known for its versatility and ability to interact with biological targets.

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The compound shows more favorable interactions with the active site which confirm its great inhibitory activity .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Result of Action

The inhibition of urease by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for colonization of this bacterium .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For example, at pH values less than 3.0, the peak potential of the compound shows independence to the variation in pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. The reaction conditions often require heating and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro group on the thiadiazole ring can be reduced to an amine.

  • Substitution: : The amine group on the thiadiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: : Reducing agents such as tin chloride or iron powder with hydrochloric acid are commonly employed.

  • Substitution: : Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiadiazole ring is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, it has shown urease inhibitory activity, which could be useful in the treatment of certain bacterial infections.

Medicine

The compound has been investigated for its anticancer properties. Thiadiazole derivatives are known to interact with various biological targets, making them promising candidates for the development of new anticancer drugs.

Industry

In the agricultural industry, thiadiazole derivatives are used in the development of herbicides and pesticides due to their ability to inhibit specific enzymes in plants.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole: : This compound is structurally similar but has a tert-butyl group instead of a trifluoromethyl group.

  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES): : This compound is also a thiadiazole derivative and is known for its potent antitumor activity.

Uniqueness

The presence of the trifluoromethyl group in 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide enhances its lipophilicity and stability, making it more effective in crossing cellular membranes and interacting with biological targets compared to similar compounds without this group.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDWIRIIKMIGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763125-98-0
Record name 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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